LAS38096

Übersicht

Beschreibung

LAS38096 ist ein potenter, selektiver und wirksamer Antagonist des A2B-Adenosinrezeptors. Er hat einen Ki-Wert von 17 nM, was seine hohe Affinität für diesen Rezeptor zeigt . Die Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von A2B-Adenosinrezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LAS38096 umfasst mehrere Schritte. Einer der Schlüsselschritte beinhaltet die Reaktion von 4-Methylpyrimidin mit Ethyl-2-furoat in wasserfreiem Tetrahydrofuran (THF) bei 0 °C. Diese Reaktion ergibt 1-(2-Furyl)-2-pyrimidin-4-ylethanon, das dann weiter mit anderen Reagenzien umgesetzt wird, um das Endprodukt zu bilden .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter kontrollierten Bedingungen synthetisiert. Der Prozess beinhaltet eine präzise Temperaturkontrolle, die Verwendung wasserfreier Lösungsmittel und Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

LAS38096 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Diese Reaktionen beinhalten häufig Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder THF durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen verschiedene Aminderivate von this compound ergeben.

Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seiner selektiven Antagonisierung des A2B-Adenosinrezeptors in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

Chemie: Studium der Bindungsaffinität und Selektivität von Adenosinrezeptor-Antagonisten.

Biologie: Untersuchung der Rolle von A2B-Adenosinrezeptoren in zellulären Signalwegen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen bei Erkrankungen wie Asthma, Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: Entwicklung neuer Medikamente, die auf den A2B-Adenosinrezeptor abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung und Antagonisierung des A2B-Adenosinrezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen, Immunantwort und Zellproliferation. Durch Blockierung des Rezeptors kann this compound diese Prozesse modulieren, was es zu einem wertvollen Werkzeug in der Forschung macht .

Wissenschaftliche Forschungsanwendungen

LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:

Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.

Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.

Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.

Industry: Developing new drugs targeting the A2B adenosine receptor.

Wirkmechanismus

LAS38096 exerts its effects by selectively binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the receptor, this compound can modulate these processes, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Taminadenant: Ein weiterer A2B-Adenosinrezeptor-Antagonist mit ähnlicher Selektivität und Potenz.

Adenosin-Antagonist-1: Wirkt als Adenosin-A3-Rezeptor-Antagonist, hat aber einige Überschneidungen in seinen Wirkungen auf A2B-Rezeptoren.

Theophyllin-Monohydrat: Ein natürliches Alkaloid, das ebenfalls Adenosinrezeptoren antagonisiert, jedoch mit geringerer Selektivität.

Einzigartigkeit

LAS38096 zeichnet sich durch seine hohe Selektivität und Potenz für den A2B-Adenosinrezeptor aus. Sein Ki-Wert von 17 nM ist deutlich niedriger als der vieler anderer Antagonisten, was seine starke Bindungsaffinität belegt. Dies macht es besonders nützlich in Forschungsumgebungen, in denen eine präzise Modulation des A2B-Rezeptors erforderlich ist .

Biologische Aktivität

LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), which has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammation. This compound is part of a broader class of adenosine receptor ligands that modulate various physiological processes, including immune response and airway reactivity.

This compound operates by selectively inhibiting the A2B adenosine receptor, which is known to play a significant role in mediating inflammatory responses. The compound has demonstrated a high affinity for the A2B receptor with a Ki value of 17 nM, while showing minimal interaction with other adenosine receptor subtypes (Ki > 1,000 nM for A1, A2A, and A3) . This selectivity is crucial for minimizing side effects associated with broader-spectrum adenosine receptor antagonists.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of interleukin-6 (IL-6) in human lung fibroblasts when stimulated by NECA (5'-N-ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist. The inhibition occurs in a dose-dependent manner, indicating that this compound effectively blocks the pro-inflammatory signaling pathway activated by A2B receptors .

In Vivo Studies

In animal models, this compound has been tested for its efficacy in reducing airway hyperreactivity and inflammation. Notably, in a mouse model of asthma induced by ragweed exposure, this compound was effective in reducing airway reactivity comparable to montelukast, a commonly used asthma medication . Additionally, it significantly reduced pulmonary fibrosis and inflammation induced by bleomycin treatment in mice, demonstrating its potential as a therapeutic agent for fibrotic lung diseases .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Target Receptor | A2B Adenosine Receptor |

| Ki Value | 17 nM |

| Selectivity | A1 > 1,000 nM |

| **A2A > 2,500 nM | |

| **A3 > 1,000 nM | |

| Inhibition of IL-6 Production | Dose-dependent |

| Efficacy in Asthma Model | Comparable to Montelukast |

| Effect on Pulmonary Fibrosis | Significant reduction |

Case Study 1: Asthma Model

In a controlled study involving mice subjected to ragweed challenges, this compound was administered at a dose of 1 mg/kg intraperitoneally over 14 days. The results indicated a marked reduction in airway hyperreactivity compared to control groups. This study highlights the potential utility of this compound as an anti-inflammatory agent in asthma management.

Case Study 2: Pulmonary Fibrosis

Another study focused on the effects of this compound on bleomycin-induced pulmonary fibrosis. Mice treated with this compound showed significantly reduced levels of macrophage-derived mediators associated with lung remodeling and fibrosis. This finding suggests that this compound may not only alleviate symptoms but also modify disease progression in fibrotic conditions .

Eigenschaften

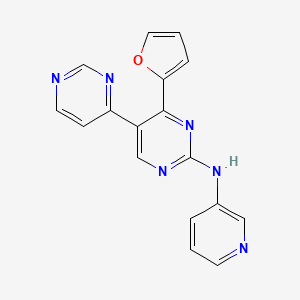

IUPAC Name |

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPIMMMBNUUYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471104 | |

| Record name | UNII-168SF9F04E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851371-22-7 | |

| Record name | LAS-38096 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-168SF9F04E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAS-38096 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.